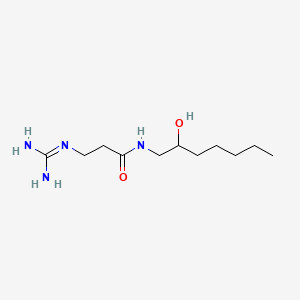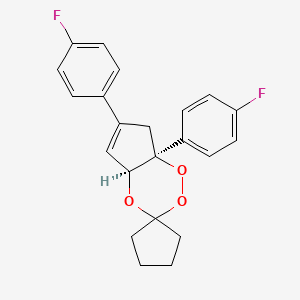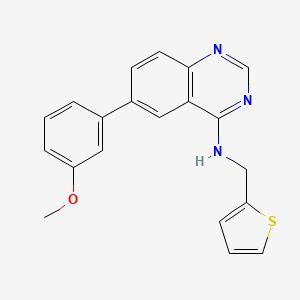
Phascoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Phascoline can be isolated from sipunculid worms through a series of extraction and purification steps. The compound is typically extracted using organic solvents such as ethanol and further purified by crystallization as its picrate salt . The synthetic route involves the incorporation of β-aminopropionic acid and arginine, which are metabolized and incorporated into the this compound molecule .
Analyse Des Réactions Chimiques
Phascoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to yield simpler guanidino derivatives.
Substitution: This compound can participate in substitution reactions, particularly involving its guanidino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Phascoline has several scientific research applications:
Chemistry: It is used as a model compound to study guanidino derivatives and their reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in relation to its guanidino group.
Mécanisme D'action
The mechanism of action of phascoline involves its interaction with specific molecular targets and pathways. The guanidino group in this compound is believed to play a crucial role in its biological activity, potentially interacting with enzymes and other proteins involved in metabolic processes . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Phascoline is similar to other guanidino compounds such as phascolosomine (N-(3-guanidinoisobutyryl)-2-methoxy-n-heptylamine), which is also isolated from sipunculid worms . this compound is unique due to its specific structure and the high concentration found in the viscera of Phascolion strombi . Other similar compounds include guanidino derivatives found in various invertebrates, but this compound’s distinct chemical structure sets it apart .
Propriétés
Numéro CAS |
50767-84-5 |
|---|---|
Formule moléculaire |
C11H24N4O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
3-(diaminomethylideneamino)-N-(2-hydroxyheptyl)propanamide |
InChI |
InChI=1S/C11H24N4O2/c1-2-3-4-5-9(16)8-15-10(17)6-7-14-11(12)13/h9,16H,2-8H2,1H3,(H,15,17)(H4,12,13,14) |
Clé InChI |
ACKSKQGOKMPSOD-UHFFFAOYSA-N |
SMILES |
CCCCCC(CNC(=O)CCN=C(N)N)O |
SMILES canonique |
CCCCCC(CNC(=O)CCN=C(N)N)O |
Synonymes |
N-(3-guanidinopropionyl)-2-hydroxy-n-heptylamine phascoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester](/img/structure/B1229710.png)

![9-(2-furyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1229713.png)
![1-[4-[4-[[1-(4-Chlorophenyl)sulfonylcyclopropyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1229714.png)

![1-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B1229716.png)

![9-(2-Morpholin-4-yl-ethyl)-7-phenyl-7,9-dihydro-12-oxa-9,11-diaza-benzo[a]anthracen-8-ylideneamine](/img/structure/B1229727.png)
![4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229728.png)
![6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1229729.png)

